Home > Products > Screening Compounds P130129 > N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide
N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide -

N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide

Catalog Number: EVT-4687346
CAS Number:
Molecular Formula: C19H11Cl2N3O2S2
Molecular Weight: 448.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (5d)

  • Compound Description: This compound exhibited anti-Candida activity, particularly against C. albicans SC5314, with a minimum inhibitory concentration (MIC) of 16 µg/mL and 100% growth reduction. It also showed weak anti-proliferative activity against clinical strains of C. albicans resistant to azoles and C. glabrata. []
  • Relevance: While this compound shares the benzoxazole core with N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide, it differs significantly in the substituents. Instead of a 3,4-dichlorophenyl group at the 2-position of the benzoxazole, it has a (4-bromophenyl)ethanone moiety linked via a sulfur atom. This difference highlights the exploration of various substitutions on the benzoxazole core for antifungal activity. []

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3,4-trichloro-phenyl)ethanone (5i)

  • Compound Description: This compound demonstrated notable activity against C. glabrata, achieving 53.0 ± 3.5% growth reduction at 16 µg/mL. [] It also displayed antifungal activity by inhibiting the efflux of the Rho123 tracker during the membrane transport process at its lowest fungistatic concentration. Additionally, it affected/inhibited mitochondrial respiration in Candida species. []

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,4,6-trichlorophenyl)ethanone (5k)

  • Compound Description: This derivative exhibited a minimum partial inhibitory concentration (MICP) of 16 µg/mL and a growth reduction percentage (%R) of 64.2 ± 10.6 against the C. albicans isolate. []
  • Relevance: This compound shares the same benzoxazole core and sulfur linker at the 2-position with N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide. The distinction lies in the presence of a 2,4,6-trichlorophenyl group on the ethanone moiety, in contrast to the 3,4-dichlorophenyl group in the target compound. This difference highlights the impact of the position and number of chlorine atoms on the phenyl ring on antifungal activity. []

2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone (6a)

  • Compound Description: This compound showed an MICP of 16 µg/mL and 88.0 ± 9.7 %R against the C. albicans isolate. []
  • Relevance: Similar to N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide, this compound possesses a benzoxazole core and a sulfur linker at the 2-position, although it has a bromine atom at the 5-position of the benzoxazole ring. The presence of a phenylethanone group instead of a 3,4-dichlorophenyl group in the target compound indicates the exploration of diverse substituents on the benzoxazole scaffold for antifungal activity. []

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (15)

  • Compound Description: This compound demonstrated significant cytotoxic activity against the MCF7 breast cancer cell line with an IC50 value of 29.8 μmol L−1, surpassing the activity of the reference drug doxorubicin (IC50 = 47.9 μmol L−1). []
  • Relevance: Although this compound belongs to a different chemical class (quinoline acrylamides) than N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide, both are explored for their potential as anticancer agents. This indicates a broader interest in heterocyclic compounds containing nitrogen and sulfur for developing novel therapeutics. []

3-oxo-N-(quinolin-3-yl)-3H-benzol[f] chromene-2-carboxamide (27)

  • Compound Description: This compound displayed potent cytotoxic activity against the MCF7 breast cancer cell line, exhibiting an IC50 value of 39.0 μmol L−1, which is comparable to the reference drug doxorubicin (IC50 = 47.9 μmol L−1). []
  • Relevance: This compound, belonging to the chromene-3-carboxamide class, while structurally distinct from N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide, emphasizes the exploration of diverse heterocyclic scaffolds for developing new anticancer agents. The presence of the quinoline moiety in both compounds suggests its potential role in contributing to the observed biological activity. []

N1-(5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4- oxadiazol-2-yl)-N4-[1-(4-substituted phenyl)(phenyl) methanone]-semicarbazones (6a-d)

  • Compound Description: This series of compounds was evaluated for anticonvulsant activity. Compound 6b within this series emerged as the most potent. []
  • Relevance: While this series differs significantly from N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide structurally, both involve the exploration of heterocyclic systems, particularly with a 2,6-dichlorophenyl substituent, for their pharmaceutical potential. This highlights a general interest in diverse heterocyclic scaffolds for developing new drugs. []

Properties

Product Name

N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide

IUPAC Name

N-[[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]thiophene-2-carboxamide

Molecular Formula

C19H11Cl2N3O2S2

Molecular Weight

448.3 g/mol

InChI

InChI=1S/C19H11Cl2N3O2S2/c20-12-5-3-10(8-13(12)21)18-23-14-9-11(4-6-15(14)26-18)22-19(27)24-17(25)16-2-1-7-28-16/h1-9H,(H2,22,24,25,27)

InChI Key

BHFIYGXFHRYBFF-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

C1=CSC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.